![molecular formula C18H17NO5S2 B2576745 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 2097872-92-7](/img/structure/B2576745.png)

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

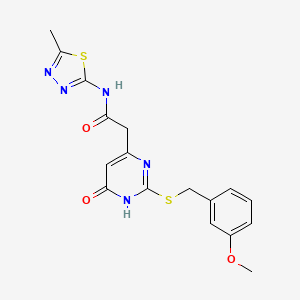

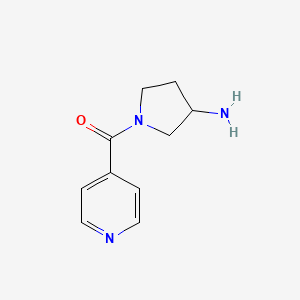

Compounds with furan and thiophene rings are common in organic chemistry. Furan is a five-membered ring with four carbon atoms and one oxygen atom . Thiophene is a five-membered ring containing four carbon atoms and one sulfur atom . Both of these structures are found in many biologically active compounds .

Synthesis Analysis

The synthesis of compounds with furan and thiophene rings often involves reactions such as intramolecular cyclization . For example, substituted 4-oxo-4-(het)aryl-2-(thiophen-2-ylamino)but-2-enoic acids can undergo intramolecular cyclization in the presence of acetic or propionic anhydride to afford novel substituted 3-(thien-2-yl)iminofuran-2(3H)-ones .Molecular Structure Analysis

The molecular structure of these compounds can be characterized by techniques such as elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving these compounds often proceed with the preservation of a 2,4-dioxobutanoic acid fragment . The reactions often involve several possible sites for nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by the presence of the furan and thiophene rings. For example, these compounds are often colored crystalline substances, readily soluble in chloroform, DMSO, when heated in toluene, ethanol and insoluble in water and alkanes .Applications De Recherche Scientifique

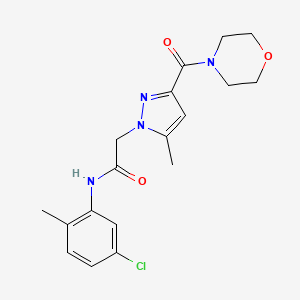

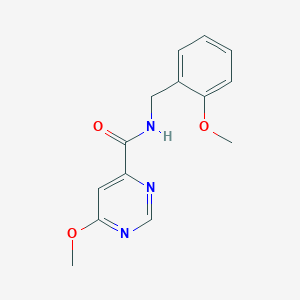

- Cytotoxic Activity : In vitro studies show that the ligand is more potent than the metal complexes against HePG-2 and HCT-116 cell lines .

- Biological applications of Schiff base complexes include antibacterial, antifungal, anticancer, and diuretic activities .

- These interactions play a role in biological activity by interacting with biomolecules such as proteins and amino acids .

- Furan Schiff base derivatives, like H2L, behave as bidentate ligands via azomethine-N and furanyl-O, enhancing their biological activity .

Metal Complexes and Cytotoxicity

Schiff Bases and Metal Chelation

Azomethine Nitrogen and Biological Activity

Heterocyclic Derivatives and Therapeutic Potential

Nitrofurantoin Analogues with Furan Scaffold

Furan-2-ylpyrazoles and Biological Applications

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5S2/c20-26(21,13-5-6-16-17(11-13)24-9-8-23-16)19-12-14(15-3-1-7-22-15)18-4-2-10-25-18/h1-7,10-11,14,19H,8-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGULJLQZXIBMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CO3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2576673.png)

![(5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2576674.png)

![N-(3,4-dimethylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2576677.png)

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-morpholinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2576680.png)

![3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2576681.png)

![2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2576682.png)

![N-[2-(5-Oxopyrrolidin-2-yl)phenyl]prop-2-enamide](/img/structure/B2576684.png)